Dimethyldisulfoxide is an organosulfur compound with the chemical formula . It is a colorless liquid known for its unique properties, including high polarity and solubility in water and organic solvents. This compound is structurally related to dimethyl sulfoxide, which is widely used in various industrial and pharmaceutical applications. Dimethyldisulfoxide has garnered attention for its potential applications in organic synthesis, pharmaceuticals, and as a solvent.
Dimethyldisulfoxide can be synthesized from dimethyl sulfide through oxidation processes. The primary sources of dimethyl sulfide include natural gas and biological processes, where it is produced by the degradation of sulfur-containing compounds. The oxidation of dimethyl sulfide to dimethyldisulfoxide typically involves the use of strong oxidizing agents, such as hydrogen peroxide or peracids.
Dimethyldisulfoxide is classified as an organosulfur compound. It falls under the category of sulfoxides, which are characterized by the presence of a sulfur atom bonded to an oxygen atom and two carbon atoms. This classification highlights its chemical structure and reactivity, distinguishing it from other organic compounds.
The synthesis of dimethyldisulfoxide can be achieved through several methods:
Dimethyldisulfoxide has a unique molecular structure characterized by two sulfoxide groups attached to two methyl groups. The structural formula can be represented as follows:
Dimethyldisulfoxide participates in various chemical reactions due to its polar nature and ability to act as both a nucleophile and electrophile:
The mechanism of action for dimethyldisulfoxide primarily involves its role as a solvent and reagent in chemical reactions:
Dimethyldisulfoxide's properties make it suitable for use in various applications requiring high solubility and reactivity.
Dimethyl sulfoxide (DMSO) traces its industrial origins to the mid-19th century kraft pulping process, where it was identified as a minor byproduct of wood lignin degradation. Russian chemist Alexander Zaytsev first synthesized DMSO in 1866 through the controlled oxidation of dimethyl sulfide (DMS), a volatile compound released during the high-temperature digestion of wood chips in alkaline sulfide solutions ("white liquor") [1] [6] [7]. This process generated a complex mixture of sulfur compounds, including methyl mercaptan (CH₃SH) and dimethyl disulfide (CH₃SSCH₃), with DMS forming via the demethylation of lignin's aryl-methoxy groups by hydrosulfide anions [7].
The kraft industry's scale was monumental – large facilities processed over 3,500 tons of pulp daily, yielding approximately 7 tons of "black liquor" waste per ton of pulp. This viscous residue contained the precursor DMS, which was distilled and oxidized for DMSO production [7]. For nearly a century, this remained the primary industrial source until economic pressures drove a methodological shift. In 2010, Gaylord Chemical Corporation transitioned to a more cost-effective vapor-phase thioetherification process using methanol and hydrogen sulfide over alumina catalysts, though some manufacturers retained bio-based lignin routes [6] [7]. A key distinction between the production methods lies in carbon isotope profiles: lignin-derived DMSO exhibits higher ¹⁴C levels compared to petroleum-sourced alternatives [7].
Table 1: Evolution of Industrial DMSO Production Methods
Era | Primary Feedstock | Key Process | Catalyst/Reagent | Output Scale |
---|---|---|---|---|
1866-1960s | Wood pulp (black liquor) | Distillation of DMS + Oxidation | N₂O₄ / O₂ | Byproduct recovery |
1960s-2010 | Wood pulp (black liquor) | Dedicated DMS oxidation | N₂O₄ | Commercial scale |
2010-Present | Methanol + H₂S | Vapor-phase thioetherification | Al₂O₃ | Multi-thousand tons |
The therapeutic trajectory of DMSO radically transformed in 1961 when Dr. Stanley Jacob at Oregon Health & Science University observed its rapid dermal penetration and cryoprotective effects after accidental skin exposure. This serendipitous discovery ignited systematic research into DMSO's biomedical potential, particularly for organ preservation. Jacob's experiments demonstrated that DMSO could penetrate cellular membranes without significant structural damage, enabling viable cryopreservation of kidneys and other tissues by reducing ice crystal formation [1] [3] [6].
This breakthrough spurred investigations into DMSO's anti-inflammatory and analgesic properties. Early clinical studies (1961-1963) on patients with dermatitis, scleroderma, and ischemic ulcers reported remarkable outcomes: increased skin flexibility, reduced pain, accelerated ulcer healing, and keloid flattening after topical application [1] [3]. The compound's dual functionality – as both a therapeutic agent and a drug penetration enhancer – positioned it as a uniquely versatile pharmaceutical tool. By 1964, researchers documented DMSO's ability to facilitate transdermal transport of co-administered drugs, evidenced by the characteristic garlic taste perceived shortly after dermal contact, signaling systemic absorption [1]. Despite promising results, pharmacological research encountered significant setbacks in 1965 when the FDA suspended clinical trials due to ocular toxicity (lens refractive changes) observed in animal models, delaying human applications for over a decade [1] [2].
The regulatory pathway for DMSO exemplifies divergent timelines between human and veterinary medicine. Following extensive safety reviews, the FDA approved Rimso-50® (50% DMSO solution) in 1978 as the first and only human therapeutic for intravesical instillation in interstitial cystitis (IC), a chronic bladder pain syndrome [1] [8]. This decision followed rigorous evaluation of clinical data showing significant symptom relief in IC patients, with a generic version later approved in 2002 [1].
In contrast, veterinary formulations gained earlier and broader acceptance. Throughout the 1970s, multiple DMSO-based products received FDA approval for equine and livestock use, including Domoso® Gel, Synsac®, and Synotoc Otic®. These were indicated for topical treatment of musculoskeletal inflammation and traumatic swelling, capitalizing on DMSO's anti-edema and analgesic properties [1] [10]. The discrepancy in approval timelines underscores regulatory flexibility for veterinary therapeutics when human safety concerns necessitate prolonged evaluation. By 1980, the FDA lifted its clinical trial ban, though no additional human indications beyond IC have achieved formal approval despite ongoing research into conditions like arthritis and amyloidosis [1] [2].
Table 2: Key Regulatory Milestones for DMSO Therapeutics
Year | Application Sector | Approved Product/Indication | Regulatory Body | Significance |
---|---|---|---|---|
1970s | Veterinary | Domoso® Gel (equine musculoskeletal) | FDA | First commercial DMSO formulations |
1978 | Human | Rimso-50® (interstitial cystitis) | FDA | Sole FDA-approved human indication |
2002 | Human | Generic DMSO (interstitial cystitis) | FDA | Expanded access to IC treatment |
The industrial synthesis of DMSO hinges on efficient oxidation of dimethyl sulfide (DMS), with catalytic methodologies evolving significantly since the 1960s. Early manufacturing relied on dinitrogen tetroxide (N₂O₄) as the oxidant, a hazardous and corrosive agent requiring specialized handling and generating environmental concerns [5] [7] [9]. The 1995 incident at Gaylord Chemical's Bogalusa facility – where N₂O₄ over-pressurization forced community evacuations – underscored the operational risks [7].
Research shifted toward greener catalytic systems using molecular oxygen (O₂) or hydrogen peroxide (H₂O₂). Titanium-based catalysts emerged as particularly effective for H₂O₂-driven oxidation. Titanium silicalite-1 (TS-1), a microporous zeolite, demonstrated high efficiency at ambient temperatures, converting 140 mM DMSO to dimethyl sulfone (DMSO₂) within 45 minutes at 20°C [9]. Mixed SiO₂-TiO₂ oxides prepared via non-hydrolytic sol-gel methods offered complementary benefits, featuring mesoporous structures with well-dispersed Ti sites ideal for bulkier molecules [9].
Recent innovations focus on niobium-based catalysts. Niobium oxyhydroxide (NbO₂OH) outperforms conventional Nb₂O₅, achieving near-complete oxidation of 179 mM DMSO within 80 minutes at 25°C. Its amorphous structure and surface hydroperoxo species facilitate reactive oxygen species (ROS) generation, including superoxide (O₂•⁻) and singlet oxygen (¹O₂), which drive the selective conversion to biodegradable DMSO₂ [5]. This advancement supports the environmental strategy of pre-treating DMSO-laden wastewater (e.g., from LCD manufacturing) for subsequent biological processing, avoiding toxic intermediates like dimethyl sulfide [5] [9].
Table 3: Comparative Efficiency of Catalytic DMSO Oxidation Systems
Catalyst | Oxidant | Temperature | Reaction Time | DMSO Conversion | Primary Product |
---|---|---|---|---|---|
N₂O₄ (traditional) | N₂O₄ | 50-80°C | Hours | >95% | DMSO₂ |
Titanium silicalite-1 (TS-1) | H₂O₂ | 20°C | 45 min | >99% (140 mM) | DMSO₂ |
SiO₂-TiO₂ mixed oxide | H₂O₂ | 20°C | 120 min | >99% | DMSO₂ |
NbO₂OH | H₂O₂ | 25°C | 80 min | ~100% (179 mM) | DMSO₂ |
CAS No.: 182316-44-5
CAS No.: 481-34-5
CAS No.: 36064-19-4
CAS No.: 50489-48-0
CAS No.: 18097-67-1
CAS No.: